Foramsulfuron

Description

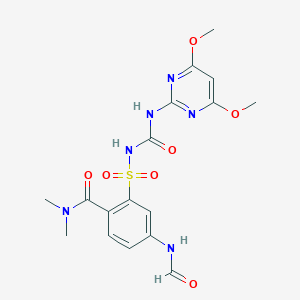

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-formamido-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O7S/c1-23(2)15(25)11-6-5-10(18-9-24)7-12(11)31(27,28)22-17(26)21-16-19-13(29-3)8-14(20-16)30-4/h5-9H,1-4H3,(H,18,24)(H2,19,20,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDNXJSDGQBLKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)NC=O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034753 | |

| Record name | Foramsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In acetone 1.925, acetonitrile 1.111, 1,2-dichloroethane 0.185, ethyl acetate 0.362, methanol 1.660, heptane and p-xylene <0.010 (all in g/L, 20 °C), In water (g/L, 20 deg ): 0.04 (pH 5); 3.3 (pH 7); 94.6 (pH 8) | |

| Record name | Foramsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.44 at 20 °C | |

| Record name | Foramsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.15X10-13 mm Hg at 20 °C | |

| Record name | Foramsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light beige solid, Yellow-brownish solid, fine grained granule | |

CAS No. |

173159-57-4 | |

| Record name | Foramsulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173159-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Foramsulfuron [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173159574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Foramsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4-(formylamino)-N,N-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORAMSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XJD212JQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Foramsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

199.5 °C | |

| Record name | Foramsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Foramsulfuron: From Discovery to Synthesis and Application

An In-depth Technical Guide to the Discovery and Synthesis of Foramsulfuron

Introduction

This compound is a selective, post-emergence herbicide belonging to the sulfonylurea class of chemicals. It is highly effective in controlling a broad spectrum of grass and broadleaf weeds, particularly in corn and turf applications. This technical guide provides a comprehensive overview of the discovery, synthesis, mode of action, and herbicidal efficacy of this compound, intended for researchers, scientists, and professionals in drug development and crop science.

1. Discovery and Development

This compound was first synthesized in 1995 and subsequently reported in 2001.[1] It was developed by Aventis CropScience, which is now part of Bayer AG.[1] this compound was introduced to the market as a novel herbicide for post-emergence weed control in corn, offering excellent efficacy against major grass weeds and several broad-leaved weeds.[2] It is often formulated with a safener, such as isoxadifen-ethyl, to enhance its selectivity in corn.[2]

2. Chemical Synthesis Pathway

The commercial synthesis of this compound is a multi-step process that typically involves the formation of key sulfonyl chloride and sulfonylurea intermediates.[1] While several specific routes have been patented, a common pathway starts from 5-nitro-2-dimethylaminocarbonylbenzenesulfonamide.

A generalized synthesis pathway is outlined below:

An alternative patented method involves the initial formylation of an aminophenyl sulfonamide intermediate, as detailed below:

3. Mode of Action: Acetolactate Synthase (ALS) Inhibition

This compound, like other sulfonylurea herbicides, functions by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[4] These amino acids are essential for protein synthesis and, consequently, cell division and plant growth. By blocking ALS, this compound depletes the plant of these vital amino acids, leading to a cessation of growth, followed by chlorosis and necrosis of the plant tissues, ultimately resulting in plant death.[5] This mode of action is specific to plants and microorganisms, conferring low direct toxicity to mammals.[3]

4. Herbicidal Efficacy

This compound exhibits a high degree of efficacy against a wide range of annual and perennial grasses and some broadleaf weeds. The level of control is dependent on the weed species, their growth stage at the time of application, and the application rate.

Table 1: Efficacy of this compound on Various Weed Species (ED95)

| Weed Species | Scientific Name | ED95 (g a.i./ha) |

| Redroot Pigweed | Amaranthus retroflexus | 11.7 - 19.7 |

| Green Foxtail | Setaria viridis | ~20.3 |

| Wild Mustard | Sinapis arvensis | ~20.3 |

| Black Nightshade | Solanum nigrum | ~20.3 |

| Velvetleaf | Abutilon theophrasti | 20 - 50 |

| Common Lambsquarters | Chenopodium album | 20 - 52.6 |

| Barnyardgrass | Echinochloa crus-galli | 20 - 50 |

Data compiled from studies by Pannacci et al. (2016).

Table 2: Efficacy of this compound on Various Weed Species (GR80 and I90)

| Weed Species | Scientific Name | Growth Reduction (GR80) | Biomass Reduction (I90) (g a.i./ha) |

| Barnyardgrass | Echinochloa crus-galli | Most Sensitive | - |

| Giant Foxtail | Setaria faberi | Moderately Sensitive | - |

| Velvetleaf | Abutilon theophrasti | Least Sensitive | - |

| Green Foxtail | Setaria viridis | - | 25 |

| Common Lambsquarters | Chenopodium album | - | 68 |

| Common Ragweed | Ambrosia artemisiifolia | - | 86 |

GR80 data from Bunting et al. (2004). I90 data from Nurse et al. (2007).

5. Experimental Protocols

5.1. Chemical Synthesis of this compound (Illustrative Laboratory Scale)

This protocol is an illustrative consolidation of patented methods.

Step 1: Synthesis of 2-Dimethylaminocarbonyl-5-formylaminophenyl sulfonamide

-

To a reaction vessel, add 2-dimethylaminocarbonyl-5-aminophenylsulfonamide (50.0 g).

-

Add ethyl formate (300 mL) and potassium tert-butoxide (2.5 g) as a basic catalyst.[6]

-

Stir the reaction mixture at 20-25°C for 2 hours.[6]

-

Increase the temperature to 60 ± 2°C and continue the reaction for 5 hours.[6]

-

After the reaction is complete, cool the mixture and isolate the solid product by suction filtration.

-

Dry the solid to obtain 2-dimethylaminocarbonyl-5-formylaminophenyl sulfonamide. A yield of approximately 90% can be expected.[6]

Step 2: Synthesis of this compound

-

In a separate reaction vessel, combine the 2-dimethylaminocarbonyl-5-formylaminophenyl sulfonamide (61.4 g) produced in Step 1, dimethoxypyrimidinyl phenyl carbamate (65.1 g), triethylamine (24 g), and acetonitrile (300 mL).[6]

-

Heat the mixture to 50 ± 2°C and stir for 5 hours.[6]

-

Upon completion, distill off approximately 200 mL of acetonitrile under reduced pressure.[6]

-

Cool the remaining mixture and add cold water.

-

Adjust the pH to 3 with hydrochloric acid to precipitate the product.[6]

-

Isolate the solid by suction filtration, wash with water, and dry to yield this compound. A yield of around 90% is anticipated.[6]

5.2. Herbicidal Activity Bioassay (IC50 Determination)

This protocol describes a whole-plant bioassay to determine the concentration of this compound required to inhibit plant growth by 50% (IC50).

Materials:

-

Technical grade this compound

-

Acetone

-

Distilled water with a non-ionic surfactant (e.g., 0.25% v/v)

-

Seeds of a susceptible weed species (e.g., giant foxtail, Setaria faberi)

-

Potting soil

-

Pots

-

Growth chamber with controlled light, temperature, and humidity

-

Analytical balance

-

Spray chamber or appropriate application equipment

Procedure:

-

Plant Preparation:

-

Sow seeds of the target weed species in pots filled with potting soil.

-

Grow the plants in a growth chamber under appropriate conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

-

Allow the plants to reach the 2-3 leaf stage before treatment.

-

-

Herbicide Solution Preparation:

-

Prepare a stock solution of this compound in acetone.

-

Create a series of dilutions from the stock solution using distilled water containing a non-ionic surfactant to achieve the desired test concentrations (e.g., a logarithmic series from 0.1 to 1000 g a.i./ha). Include a control group treated only with the water and surfactant solution.

-

-

Application:

-

Apply the different concentrations of this compound to the respective pots of plants using a calibrated sprayer to ensure uniform coverage.

-

-

Incubation and Evaluation:

-

Return the treated plants to the growth chamber and maintain them for 14 to 21 days.

-

After the incubation period, visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting).

-

Harvest the above-ground biomass from each pot, and measure the fresh weight. Dry the biomass in an oven at 60°C until a constant weight is achieved to determine the dry weight.

-

-

Data Analysis:

-

Calculate the percent growth inhibition for each concentration relative to the untreated control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to fit the dose-response data and calculate the IC50 value.

-

This compound is a significant sulfonylurea herbicide that provides effective post-emergence control of many problematic weeds in corn and turf. Its discovery by Aventis CropScience provided a valuable tool for weed management. The multi-step synthesis, while complex, allows for the commercial production of this potent herbicide. Its mode of action as an ALS inhibitor is well-understood and provides a high degree of selectivity. The quantitative efficacy data and experimental protocols provided in this guide offer a technical foundation for researchers and professionals working with this compound and other related herbicides.

References

- 1. This compound (Ref: AE F130360) [sitem.herts.ac.uk]

- 2. ncwss.org [ncwss.org]

- 3. apvma.gov.au [apvma.gov.au]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C17H20N6O7S | CID 11419598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN105399687A - Preparation method of this compound - Google Patents [patents.google.com]

Foramsulfuron: A Technical Guide to its Environmental Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foramsulfuron is a selective post-emergence herbicide belonging to the sulfonylurea chemical class. It is primarily used for the control of grass and broadleaf weeds in corn and turf.[1][2] Its herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants.[2][3] Understanding the environmental fate and degradation of this compound is paramount for assessing its potential ecological impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the key processes governing the environmental transformation of this compound, including detailed experimental protocols, quantitative data summaries, and visual representations of degradation pathways and workflows.

Abiotic Degradation

Hydrolysis

The primary abiotic degradation pathway for this compound in aqueous environments is hydrolysis. This process is highly dependent on pH and temperature.[4][5]

Quantitative Data Summary: Hydrolysis of this compound

| pH | Temperature (°C) | DT₅₀ (days) | Reference |

| 4 | 25 | 3.7 | [4] |

| 5 | 25 | 10.1 | [4] |

| 7 | 20 | 128 | [3] |

| 7 | 25 | 128 | [4] |

| 9 | 25 | 132 | [4] |

DT₅₀: Time required for 50% dissipation

Experimental Protocol: Hydrolysis Study (based on OECD Guideline 111)

This protocol outlines a typical laboratory experiment to determine the rate of hydrolysis of this compound as a function of pH.[6][7][8]

1. Materials and Methods:

-

Test Substance: Radiolabeled ([¹⁴C]) or non-labeled this compound of known purity.

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Incubation: The test substance is added to the buffer solutions at a concentration not exceeding 0.01 M or half its water solubility. The solutions are then incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Aliquots of the solutions are collected at appropriate time intervals.

-

Analysis: The concentration of this compound and its hydrolysis products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[9][10]

2. Data Analysis:

-

The degradation of this compound is typically modeled using first-order kinetics to calculate the dissipation time 50% (DT₅₀) at each pH and temperature combination.

Photolysis

Photodegradation, or photolysis, is the breakdown of molecules by light. This compound exhibits limited direct photolysis in water and on soil surfaces.

Quantitative Data Summary: Photolysis of this compound

| Medium | Conditions | DT₅₀ (days) | Remarks | Reference |

| Sterile Aqueous Buffer (pH 7) | Irradiated | 2.1 (experimental) | Dark control DT₅₀ was 92.4 days. | [4] |

| Soil Surface | Irradiated | 15.9 (experimental) | Equivalent to 47 environmental days under Athens, EU light conditions. | [4] |

Experimental Protocol: Aqueous Photolysis Study (based on OPPTS 835.2240)

This protocol describes a standard method for assessing the photodegradation of this compound in water.[11][12]

1. Materials and Methods:

-

Test Substance: Radiolabeled ([¹⁴C]) this compound.

-

Aqueous Solution: The test substance is dissolved in a sterile aqueous buffer solution (e.g., pH 7).

-

Light Source: Samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters to cut off wavelengths below 290 nm).

-

Control Samples: Dark controls are maintained under the same conditions but shielded from light.

-

Incubation: Samples are incubated at a constant temperature.

-

Sampling and Analysis: Aliquots are taken at various time points and analyzed by methods such as HPLC to determine the concentration of the parent compound and photoproducts.

2. Data Analysis:

-

The rate of photolysis and the photolytic half-life (DT₅₀) are calculated. The quantum yield, which is a measure of the efficiency of a photochemical process, can also be determined.[13][14]

Biotic Degradation

Soil Metabolism

Microbial degradation is a significant pathway for the dissipation of this compound in the soil environment. The rate of degradation is influenced by soil properties such as pH, organic matter content, and microbial activity.[5][15]

Quantitative Data Summary: Aerobic Soil Metabolism of this compound

| Soil Type | Temperature (°C) | DT₅₀ (days) | Reference |

| Not specified | Not specified | 1.5 - 12.7 | [3] |

| Not specified | 25 | 10.8 - 31.5 (pH 5.29 - 7.86) | [1] |

| Not specified | 20 | 1.5 - 12.7 | [16] |

| Silt Loam (S1) | 24 | 4.5 | [17] |

| Loam (S2) | 24 | 6.0 | [17] |

Experimental Protocol: Aerobic Soil Metabolism Study (based on OECD Guideline 307)

This protocol details a typical laboratory study to evaluate the aerobic transformation of this compound in soil.[18][19][20][21][22]

1. Materials and Methods:

-

Test Substance: ¹⁴C-labeled this compound.

-

Soil: Fresh soil samples with known characteristics (texture, pH, organic carbon content, microbial biomass).

-

Incubation: The test substance is applied to the soil samples, and the moisture is adjusted to an optimal level (e.g., 40-60% of maximum water holding capacity). The samples are incubated in the dark at a constant temperature (e.g., 20°C) in a flow-through system or biometer flasks designed to trap volatile products like ¹⁴CO₂.

-

Sampling: Replicate soil samples are taken at various time intervals.

-

Extraction and Analysis: Soil samples are extracted with appropriate solvents. The extracts are analyzed by techniques like HPLC to quantify this compound and its transformation products. Non-extractable (bound) residues and mineralized ¹⁴CO₂ are also quantified.

2. Data Analysis:

-

The degradation of this compound and the formation and decline of major metabolites are modeled to determine their respective DT₅₀ values. A mass balance is performed to account for the distribution of the applied radioactivity.

Degradation Pathways and Metabolites

The degradation of this compound proceeds through several key reactions, including hydrolysis of the sulfonylurea bridge, deformylation, and O-demethylation.[4]

Major Degradation Products:

-

AE F130619 (this compound amine): Formed by the loss of the formyl group.[4][23]

-

AE F153745 (this compound sulfonamide): Results from the cleavage of the sulfonylurea bridge.[4][23]

-

AE F092944: Another product of sulfonylurea bridge cleavage.[4]

-

2-amino-4,6-dimethoxypyrimidine: A common metabolite of sulfonylurea herbicides.[3]

Degradation Pathway Diagram

Caption: Primary degradation pathways of this compound in the environment.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for conducting an environmental fate study of this compound.

Caption: Generalized workflow for an environmental fate study of this compound.

Factors Influencing Environmental Fate

This diagram illustrates the key relationships between environmental factors and the degradation processes of this compound.

Caption: Key environmental factors affecting the degradation of this compound.

Conclusion

The environmental fate of this compound is governed by a combination of abiotic and biotic processes. Hydrolysis is a key degradation pathway, particularly in acidic conditions, while microbial degradation is significant in soil. Photolysis plays a lesser role in its overall dissipation. The persistence of this compound in the environment is relatively low, with half-lives typically ranging from a few days to several months, depending on environmental conditions. A thorough understanding of these degradation processes and the factors that influence them is essential for the responsible management and risk assessment of this herbicide.

References

- 1. Alkaline Soil Degradation and Crop Safety of 5-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C17H20N6O7S | CID 11419598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bayer.com [bayer.com]

- 5. Effects of soil pH and soil water content on prosulfuron dissipation [agris.fao.org]

- 6. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 7. oecd.org [oecd.org]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. epa.gov [epa.gov]

- 13. An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis | MDPI [mdpi.com]

- 14. Laser flash photolysis and quantum chemical studies of UV degradation of pharmaceutical drug chloramphenicol: Short-lived intermediates, quantum yields and mechanism of photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Duration of Soil Activity of this compound Plus Thiencarbazone-methyl Applied to Weed Species Typical of Sugar Beet Cultivation | Weed Technology | Cambridge Core [cambridge.org]

- 17. researchgate.net [researchgate.net]

- 18. biotecnologiebt.it [biotecnologiebt.it]

- 19. fera.co.uk [fera.co.uk]

- 20. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 21. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 22. oecd.org [oecd.org]

- 23. apvma.gov.au [apvma.gov.au]

The Development and Commercialization of Foramsulfuron: A Technical Guide

Foramsulfuron , a potent sulfonylurea herbicide, has played a significant role in post-emergence weed control in corn and turf since its introduction. This technical guide provides an in-depth history of its development and commercialization, detailing its chemical properties, mode of action, and the key experimental data that supported its registration and market success. This document is intended for researchers, scientists, and professionals in the field of drug and herbicide development.

Executive Summary

This compound, developed by Aventis CropScience (later acquired by Bayer CropScience), emerged from research in the 1990s as a highly effective inhibitor of the acetolactate synthase (ALS) enzyme in susceptible plants. First synthesized in 1995 and commercially introduced in 2001, it offers selective control of a broad spectrum of grass and broadleaf weeds.[1] Its development involved extensive efficacy, toxicology, and environmental fate studies to meet stringent regulatory requirements. This guide chronicles the key milestones in its journey from laboratory to field, presenting the scientific data and methodologies that underpin its use.

History of Development and Commercialization

The development of this compound was a multi-year process involving chemical synthesis, extensive screening, and rigorous testing. The timeline below highlights the key events in its history.

-

1995: this compound is first synthesized.[2]

-

2001: The herbicidal properties of this compound are first reported, and it is commercially launched.[1][2]

-

March 27, 2002: The U.S. Environmental Protection Agency (EPA) grants a conditional registration for this compound.[1]

-

2020: The European Commission renews the approval of this compound as an active substance.[3][4]

The development was initially undertaken by Aventis CropScience, which was formed from the agrochemical interests of Hoechst and Rhône-Poulenc. In 2001, Bayer AG announced its acquisition of Aventis CropScience, and the commercialization and further development of this compound continued under the Bayer CropScience umbrella. Commercial formulations of this compound have been marketed under various trade names, including Option® , Tribute® , Equip® , Revolver® , and MaisTer® .[2]

Chemical and Physicochemical Properties

This compound is a member of the sulfonylurea class of herbicides. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-formamido-N,N-dimethylbenzamide | [3][5] |

| CAS Number | 173159-57-4 | [5] |

| Molecular Formula | C17H20N6O7S | [3][5] |

| Molecular Weight | 452.44 g/mol | [3][5][6] |

| Appearance | Light beige solid | [3] |

| Melting Point | 199.5 °C | [3][6] |

| Vapor Pressure | 3.15 x 10⁻¹³ mm Hg at 20 °C | [3] |

| Water Solubility | 3,290 ppm at 20°C and pH 7 | |

| Log Kow (Octanol-Water Partition Coefficient) | -0.78 | [3] |

Mode of Action: Acetolactate Synthase (ALS) Inhibition

This compound's herbicidal activity stems from its inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3] By blocking this enzyme, this compound halts the production of these essential amino acids, leading to a cessation of cell division and plant growth.[3] Symptoms in susceptible weeds, such as yellowing and necrosis, typically appear within one to three weeks after application, ultimately leading to plant death.[3]

Experimental Protocols

The registration and commercialization of this compound were supported by a comprehensive set of experimental studies. The following sections outline the general methodologies for key experiments.

Efficacy Field Trials

Efficacy trials are designed to evaluate the performance of a herbicide under real-world conditions.

Objective: To determine the effective application rates of this compound for the control of target weed species and to assess crop tolerance.

Methodology:

-

Trial Design: Field trials are typically conducted using a randomized complete block design with a minimum of four replications.[7] Plots are established in areas with natural and uniform weed infestations.

-

Treatments: Treatments consist of different application rates of this compound, a non-treated control, and a standard herbicide for comparison.[7]

-

Application: this compound is applied post-emergence to actively growing weeds, typically at the 2-4 inch stage for optimal control.[8] Applications are made using calibrated spray equipment to ensure uniform coverage.

-

Data Collection:

-

Weed Control: Visual assessments of weed control are made at regular intervals (e.g., 7, 14, and 28 days after treatment) on a scale of 0% (no control) to 100% (complete control).[7]

-

Crop Injury: Crop phytotoxicity is visually assessed at the same intervals, noting any stunting, chlorosis, or necrosis.

-

Yield: At the end of the growing season, the crop is harvested from each plot to determine the impact of the treatments on yield.

-

-

Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.

In Vitro ALS Enzyme Inhibition Assay

This laboratory-based assay is used to determine the specific inhibitory activity of this compound on the ALS enzyme.

Objective: To quantify the concentration of this compound required to inhibit the activity of the ALS enzyme by 50% (I50).

Methodology:

-

Enzyme Extraction: ALS enzyme is extracted from young, actively growing plant tissue of both susceptible and tolerant species.

-

Assay Reaction: The enzyme extract is incubated with a reaction mixture containing the substrate (pyruvate), cofactors (thiamine pyrophosphate, MgCl2, FAD), and varying concentrations of this compound.

-

Product Measurement: The activity of the ALS enzyme is determined by measuring the formation of its product, acetolactate. Acetolactate is decarboxylated to acetoin, which can be quantified colorimetrically.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each this compound concentration relative to a control without the herbicide. The I50 value is determined by plotting the inhibition data against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Toxicology Studies

A battery of toxicology studies is conducted to assess the potential risks of this compound to human health and the environment. These studies are performed according to internationally recognized guidelines (e.g., OECD, EPA).

Objective: To determine the acute and chronic toxicity of this compound through various exposure routes.

Methodology:

-

Acute Oral Toxicity (LD50): A single, high dose of this compound is administered orally to laboratory animals (typically rats). The LD50 is the statistically estimated dose that is lethal to 50% of the test population.

-

Acute Dermal Toxicity (LD50): A single dose of this compound is applied to the skin of test animals (typically rats or rabbits) for a 24-hour period.

-

Acute Inhalation Toxicity (LC50): Test animals are exposed to an atmosphere containing a known concentration of this compound for a specified period (typically 4 hours). The LC50 is the concentration that is lethal to 50% of the test population.

-

Chronic Toxicity/Carcinogenicity: Test animals are administered daily doses of this compound in their diet for an extended period (e.g., 2 years for rats) to assess long-term toxicity and carcinogenic potential.

-

Developmental and Reproductive Toxicity: The potential for this compound to cause birth defects or interfere with reproduction is evaluated in multi-generational studies with laboratory animals.

Efficacy Data

Field trials have demonstrated the efficacy of this compound against a wide range of grass and broadleaf weeds in corn. The following table summarizes typical control levels for several common weed species.

| Weed Species | Common Name | This compound Rate (g a.i./ha) | % Control (approx.) | Reference |

| Amaranthus retroflexus | Redroot Pigweed | 20.3 | 95 | [9] |

| Setaria viridis | Green Foxtail | 20.3 | 95 | [9] |

| Sinapis arvensis | Wild Mustard | 20.3 | 95 | [9] |

| Solanum nigrum | Black Nightshade | 20.3 | 95 | [9] |

| Abutilon theophrasti | Velvetleaf | 20-50 | 95 | [9] |

| Chenopodium album | Common Lambsquarters | 20-50 | 95 | [9] |

| Echinochloa crus-galli | Barnyardgrass | 20-50 | 95 | [9] |

Toxicological Profile

This compound exhibits a favorable toxicological profile with low acute toxicity. The following table summarizes key toxicological endpoints.

| Study | Species | Endpoint | Value | Reference |

| Acute Oral | Rat | LD50 | > 5,000 mg/kg | [3][10] |

| Acute Dermal | Rat | LD50 | > 2,000 mg/kg | [3] |

| Acute Inhalation | Rat | LC50 | > 5.04 mg/L | [10] |

| Carcinogenicity | Rat, Mouse | - | Not carcinogenic | [10] |

| Developmental Toxicity | Rat, Rabbit | - | Did not cause developmental toxicity | [10] |

| Reproductive Toxicity | Rat | - | Did not cause reproductive toxicity | [10] |

Conclusion

The development and commercialization of this compound represent a significant advancement in selective weed control technology. Through a rigorous process of discovery, synthesis, and extensive testing, this compound has been established as a safe and effective herbicide for its registered uses. Its targeted mode of action as an ALS inhibitor provides excellent control of key weeds in corn and turf, contributing to improved crop yields and quality. The data and methodologies outlined in this guide provide a comprehensive overview of the scientific foundation upon which the success of this compound is built.

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. This compound (Ref: AE F130360) [sitem.herts.ac.uk]

- 3. This compound | C17H20N6O7S | CID 11419598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Commission Implementing Regulation (EU) 2020/616 of 5 May 2020 renewing the approval of the active substance this compound in accordance with Regulation (EC) No 1107/2009 of the European Parliament and of the Council concerning the placing of plant protection products on the market, and amending the Annex to Commission Implementing Regulation (EU) No 540/2011 (Text with EEA relevance) [legislation.gov.uk]

- 5. Buy this compound | 173159-57-4 [smolecule.com]

- 6. accustandard.com [accustandard.com]

- 7. nda.gov.za [nda.gov.za]

- 8. Considerations for Postemergence Herbicides [extension.sdstate.edu]

- 9. Optimization of this compound doses for post-emergence weed control in maize (Zea mays L.) | Spanish Journal of Agricultural Research [sjar.revistas.csic.es]

- 10. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Foramsulfuron in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of foramsulfuron, a sulfonylurea herbicide, in soil and water samples. The protocols detailed below are intended to guide researchers in selecting and implementing appropriate analytical techniques for monitoring this compound residues in environmental matrices.

Introduction

This compound is a post-emergence herbicide widely used for the control of grass and broadleaf weeds in corn.[1] Due to its potential for mobility in soil and persistence in water, sensitive and reliable analytical methods are crucial for environmental monitoring and risk assessment.[1] The primary analytical techniques employed for this compound determination include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection, and Enzyme-Linked Immunosorbent Assay (ELISA).

Analytical Methods Overview

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the separation and quantification of this compound. When coupled with a UV detector, it offers a cost-effective method for routine analysis. For higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is the preferred method.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and thermal instability of sulfonylurea herbicides like this compound, direct analysis by GC-MS is challenging.[3] Derivatization may be required to improve volatility and thermal stability, but validated protocols for this compound are not commonly reported.[4][5]

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput screening method based on the specific binding of an antibody to the target analyte.[6] It can be a rapid and cost-effective tool for preliminary screening of a large number of samples, with positive results often requiring confirmation by a chromatographic method.[7]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the determination of this compound and other relevant sulfonylurea herbicides in soil and water.

Table 1: Performance Data for this compound and Other Sulfonylureas in Water

| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference(s) |

| This compound | UPLC-MS/MS | - | 0.005 mg/kg (in grains) | 75.16 - 106.45 | [8] |

| Nicosulfuron | HPLC-UV | - | 0.26 ppb | 79.8 | [9] |

| Nicosulfuron | HPLC-MS(n) | < 8.1 ng/L | < 26.9 ng/L | > 60 | [2] |

| Sulfonylureas | LC-MS/MS | - | 1 ng/L (on-line SPE) | - | [10] |

| Various Herbicides | LC-MS/MS | - | 10 ng/L | 60 - 120 | [10] |

Table 2: Performance Data for this compound and Other Sulfonylureas in Soil

| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference(s) |

| Nicosulfuron | HPLC-DAD | 0.01 mg/kg | 0.05 mg/kg | 89 | [11] |

| Sulfosulfuron | HPLC-UV | 0.01 µg/mL (IDL) | - | 80.4 - 90 | [12] |

| Pyrazosulfuron-ethyl | HPLC-UV | 0.05 mg/kg | 0.1 mg/kg | 70.8 - 99.0 | [13] |

| Sulfonylureas | LC-MS/MS | - | - | 70 - 119 | [14] |

Experimental Protocols

Protocol 1: Determination of this compound in Water by Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol describes the extraction, clean-up, and analysis of this compound in water samples using SPE followed by LC-MS/MS.

1. Sample Preparation (Solid-Phase Extraction)

-

Materials:

-

Water sample (e.g., 500 mL)

-

SPE cartridges (e.g., C18, 500 mg)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Deionized water

-

Vacuum manifold

-

-

Procedure:

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.[15]

-

Sample Loading: Acidify the water sample to pH 3-4 with formic acid. Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Elution: Elute the retained this compound from the cartridge with 5 mL of acetonitrile into a collection tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (m/z): [M+H]+ for this compound

-

Product Ions (m/z): Optimize based on instrument and standard infusion.

-

Collision Energy and other parameters: Optimize for the specific instrument.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of derivatization procedure and gas chromatography-mass spectrometry method for determination of bensulfuron-methyl herbicide residues in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Complementary Strategy Enhancing Broad-Specificity for Multiplexed Immunoassay of Adulterant Sulfonylureas in Functional Food - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening for sulphonylureas in the investigation of hypoglycaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

- 10. An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for Foramsulfuron in Post-Emergence Weed Control in Corn

Introduction: Foramsulfuron is a selective, post-emergence herbicide belonging to the sulfonylurea chemical family.[1][2] It is primarily utilized for the control of a wide range of annual and perennial grass and broadleaf weeds in corn (Zea mays L.).[3][4] As a systemic herbicide, it is absorbed through both the foliage and roots and translocates throughout the plant to its sites of action.[3] Its efficacy is influenced by application timing, rate, weed species, and various environmental factors. These notes provide detailed protocols and data for researchers and scientists working with this compound.

Mechanism of Action

This compound's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][5] This enzyme is critical for catalyzing the initial step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[6] The inhibition of ALS leads to a cessation of cell division and plant growth within hours of application.[1][3] Subsequent symptoms, which develop over 1-3 weeks, include yellowing (chlorosis) and tissue death (necrosis), ultimately leading to the death of susceptible plants.[1]

Caption: this compound's mode of action via inhibition of the ALS enzyme.

Application Notes

Recommended Application Rates and Efficacy

The effective application rate of this compound is highly dependent on the target weed species and their growth stage.[6] Lower doses can be effective on more susceptible species, which helps to reduce herbicide input into the environment.[7][8]

Table 1: Recommended this compound Application Rates for 90-95% Control of Various Weed Species

| Weed Species | Common Name | Rate for 90-95% Control (g a.i./ha) | Citation(s) |

|---|---|---|---|

| Setaria viridis | Green Foxtail | 20.3 - 25 | [6][8][9] |

| Amaranthus retroflexus | Redroot Pigweed | 20.3 | [8][10][11] |

| Sinapis arvensis | Wild Mustard | 20.3 | [8] |

| Solanum nigrum | Black Nightshade | 20.3 | [8] |

| Chenopodium album | Common Lambsquarters | 40.1 - 68 | [8][9] |

| Ambrosia artemisiifolia | Common Ragweed | 86 | [9] |

| Abutilon theophrasti | Velvetleaf | >20.3 | [6][8] |

| Echinochloa crus-galli | Barnyardgrass | >20.3 | [6][8] |

| Setaria faberi | Giant Foxtail | Not specified, but >88% control | [10][11] |

| Panicum dichotomiflorum | Fall Panicum | Not specified, but >99% control |[10][11] |

Application Timing and Crop Safety

This compound application timing significantly affects both weed control efficacy and corn tolerance.[12]

-

Optimal Timing: Applications should be made when weeds are young and actively growing.[13]

-

Corn Growth Stage: The greatest risk of corn injury occurs with this compound applications at the V6 to V8 growth stages (6 to 8 visible leaf collars).[1][12] To minimize potential injury and protect yield, applications before the V6 stage are recommended.[12]

-

Crop Injury Symptoms: this compound can cause temporary, transient injury to corn, including stunting or a "yellow flash" in the whorl.[1][14] In most cases, corn quickly recovers from these symptoms.[1][12] In one study, visual injury 7 days after treatment (DAT) did not exceed 10%.[9][14]

-

Hybrid Sensitivity: Corn hybrids exhibit differential tolerance to this compound, primarily due to variations in their ability to metabolize the herbicide.[7][15] It is crucial to select tolerant hybrids when planning this compound applications.[12]

-

Safeners: Formulations of this compound often include the safener isoxadifen-ethyl, which can increase the rate of herbicide metabolism in corn, thereby reducing the risk of crop injury, especially in more sensitive hybrids.[12][15]

Table 2: Corn Injury and Yield Response to this compound Application

| Application Rate (g a.i./ha) | Location/Study | Corn Injury (7 DAT) | Corn Yield (% of Weed-Free Check) | Citation(s) |

|---|---|---|---|---|

| >105 | Ridgetown & Woodstock | Up to 10% | Not specified | [14] |

| 70 | Woodstock | <10% | ≥95% | [6][9] |

| 35 | Exeter & Woodslee | <10% | 90% | [6][9] |

| Various | Harrow & Ridgetown | <10% | Lowered due to weed interference |[6][9] |

Tank-Mixing and Adjuvants

This compound is primarily effective on grass weeds and some broadleaf species; therefore, tank-mixing with other herbicides is often required for broad-spectrum weed control.[9]

-

Tank-Mix Partners: To improve control of broadleaf weeds like common lambsquarters, velvetleaf, and common waterhemp, this compound can be tank-mixed with herbicides such as atrazine, dicamba, and mesotrione.[10][11]

-

Adjuvant Selection: The choice of adjuvant is critical for optimizing performance. Control of certain grass species was reduced when atrazine was tank-mixed with this compound using a crop oil concentrate (COC).[10][11] However, substituting methylated seed oil (MSO) for COC restored the efficacy against those grasses.[10][11]

Table 3: Efficacy of this compound Tank-Mixes on Various Weed Species

| Tank-Mix Partner | Target Weeds with Improved Control | Citation(s) |

|---|---|---|

| Atrazine, Dicamba, Dicamba + Diflufenzopyr | Pennsylvania Smartweed, Common Cocklebur, Velvetleaf, Common Lambsquarters, Common Waterhemp | [10][11] |

| Mesotrione | Giant Foxtail, Fall Panicum, Redroot Pigweed, Velvetleaf, Common Waterhemp | [10][11] |

| Dicamba + Prosulfuron | Common Lambsquarters, Common Ragweed |[6][9] |

Environmental and Other Factors Influencing Efficacy

The performance of this compound is influenced by a complex interplay of environmental, biological, and application-related factors.

-

Environmental Conditions: Herbicide uptake and translocation are generally enhanced under conditions that favor active plant growth, such as warm temperatures (below 35°C), high humidity, and adequate soil moisture.[16][17] Drought-stressed weeds are less susceptible due to thicker leaf cuticles and reduced systemic movement.[17][18]

-

Soil Properties: Soil conditions such as organic matter content, pH, and moisture can affect the availability, absorption, and degradation of the herbicide.[13][16] this compound has a low potential for persistence in most soil and water systems but may leach in certain conditions.[2]

-

Application Parameters: Proper equipment calibration, spray volume, and nozzle selection are essential to ensure uniform coverage of target weeds.[13][19]

Caption: Key factors that influence the field efficacy of this compound.

Experimental Protocols

Protocol 1: Field Efficacy and Crop Tolerance Trial

This protocol outlines a standard methodology for evaluating this compound in a field setting, based on common practices in herbicide research.[20][21]

1. Experimental Design:

-

Layout: Employ a randomized complete block design (RCBD) with a minimum of three to four replications.[20]

-

Plot Size: Establish individual plots of adequate size (e.g., 3 meters wide by 10 meters long) to allow for representative sampling and minimize edge effects.

2. Site and Crop Management:

-

Location: Select a site with a uniform soil type and a known, consistent population of the target weed species.[21]

-

Tillage & Planting: Use conventional tillage and planting practices for the region. Record all relevant agronomic data, including corn hybrid, planting date, seeding rate, and row spacing.[8][21]

-

Fertilization: Apply fertilizer according to soil test recommendations to ensure crop growth is not limited by nutrients.[8]

3. Treatments and Application:

-

Treatments: Include a range of this compound application rates (e.g., 0.5x, 1x, and 2x the proposed label rate).[22] Also include a weedy (untreated) control and a weed-free (hand-weeded) control to serve as benchmarks for weed competition and maximum yield potential, respectively.

-

Application Equipment: Use a CO2-pressurized backpack sprayer or a tractor-mounted research sprayer calibrated to deliver a precise volume (e.g., 200 L/ha).[20] Equip the boom with appropriate flat-fan nozzles to ensure uniform coverage.[19]

-

Timing: Apply treatments post-emergence at the specified corn and weed growth stages. Record the environmental conditions (temperature, humidity, wind speed, cloud cover) at the time of application.[21]

4. Data Collection and Assessment:

-

Weed Control: Visually assess percent weed control for each species at set intervals after treatment (e.g., 7, 14, 28, and 56 DAT).[9][11] Use a scale of 0% (no effect) to 100% (complete kill) relative to the weedy control.

-

Crop Injury: Visually assess corn injury (phytotoxicity) at the same intervals.[14] Use a scale of 0% (no injury) to 100% (crop death), noting symptoms like chlorosis, necrosis, or stunting.

-

Weed Biomass: At a late-season time point (e.g., 78 DAT), collect above-ground weed biomass from a designated quadrat within each plot to quantify treatment effects.[9]

-

Corn Yield: At maturity, harvest the center rows of each plot and determine the grain yield, adjusting for moisture content.[9]

5. Data Analysis:

-

Subject the collected data (weed control, crop injury, yield) to Analysis of Variance (ANOVA).

-

Use an appropriate mean separation test (e.g., Fisher's Protected LSD at p≤0.05) to determine significant differences among treatments.

-

For dose-response studies, use regression analysis to estimate the effective dose required for 90% or 95% weed control (ED90 or ED95).[8]

Caption: A typical experimental workflow for a herbicide field trial.

Protocol 2: Greenhouse Dose-Response Bioassay

This protocol is designed to determine the physiological basis for herbicide efficacy and crop tolerance in a controlled environment.[15]

1. Plant Material and Growth Conditions:

-

Grow target weed species and corn hybrids in individual pots containing a commercial potting medium.

-

Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25/20°C day/night, 16h light).

-

Water and fertilize as needed to ensure uniform, active growth.

2. Herbicide Application:

-

Apply this compound at a consistent plant growth stage (e.g., 3-4 leaf stage for weeds).

-

Use a laboratory track sprayer to apply a logarithmic series of doses, from a rate causing no effect to one causing complete mortality.

-

Include an untreated control for comparison. Ensure each dose is replicated at least four times.

3. Data Collection:

-

At a set time after treatment (e.g., 21 DAT), harvest the above-ground biomass of each plant.

-

Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

-

Record the dry weight for each plant.

4. Data Analysis:

-

Convert the dry weight data to a percentage of the untreated control.

-

Fit the data to a non-linear regression model (e.g., a four-parameter log-logistic model).

-

From the model, calculate the dose required to reduce plant growth by 50% (GR50) or 90% (GR90) to quantify plant sensitivity to the herbicide.

References

- 1. Buy this compound | 173159-57-4 [smolecule.com]

- 2. This compound (Ref: AE F130360) [sitem.herts.ac.uk]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. This compound | C17H20N6O7S | CID 11419598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dialnet.unirioja.es [dialnet.unirioja.es]

- 9. Weed Control and Yield Response to this compound in Corn | Weed Technology | Cambridge Core [cambridge.org]

- 10. Incorporating this compound into Annual Weed Control Systems for Corn | Weed Technology | Cambridge Core [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. Corn Tolerance as Affected by the Timing of this compound Applications | Weed Technology | Cambridge Core [cambridge.org]

- 13. Factors Affecting the Efficacy of Herbicides - Pedigogy [pedigogy.com]

- 14. ovid.com [ovid.com]

- 15. Physiological basis for tolerance of corn hybrids to this compound [agris.fao.org]

- 16. gilbasolutions.com [gilbasolutions.com]

- 17. horticulture.com.au [horticulture.com.au]

- 18. library.dpird.wa.gov.au [library.dpird.wa.gov.au]

- 19. amvac.com [amvac.com]

- 20. EFFICIENCY OF HERBICIDE this compound + IODOSULFURON TO CONTROL WEEDS IN CORN PLANTATIONS - Weed Control Journal [weedcontroljournal.org]

- 21. wiscweeds.info [wiscweeds.info]

- 22. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

Foramsulfuron in Turfgrass Weed Management: Application Notes and Protocols for Researchers

Foramsulfuron is a selective, post-emergence sulfonylurea herbicide used for the control of grassy weeds in various turfgrass species. As an acetolactate synthase (ALS) inhibitor, it disrupts the synthesis of essential branched-chain amino acids in susceptible plants, leading to cessation of growth and eventual death.[1][2][3] This document provides detailed application notes and experimental protocols for researchers and scientists investigating the use of this compound in turfgrass weed management.

Mechanism of Action

This compound's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][5] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[2][6] By blocking ALS, this compound effectively halts protein synthesis and cell division in target weeds, leading to a slow cessation of growth, chlorosis, and necrosis within one to three weeks of application.[1][6]

Signaling Pathway of this compound (ALS Inhibition)

Caption: this compound inhibits the ALS enzyme, blocking amino acid synthesis and leading to weed death.

Quantitative Data Summary

The following tables summarize quantitative data from various research studies on the efficacy and turfgrass tolerance of this compound.

Table 1: this compound Efficacy on Key Turfgrass Weeds

| Target Weed | Turfgrass Species | This compound Rate (g a.i./ha) | Application Timing | Efficacy (% Control) | Source(s) |

| Goosegrass (Eleusine indica) | Bermudagrass | 29 - 44 | Post-emergence (two applications) | >85% | [1][4] |

| Goosegrass (Eleusine indica) | Bermudagrass | 44 (alone) | Post-emergence | Ineffective | [7] |

| Annual Bluegrass (Poa annua) | Tropical Lawns | 30 | Post-emergence | >90% (within 28 DAT) | [8] |

| Perennial Ryegrass (Lolium perenne) | Bermudagrass | 13 - 40 | Post-emergence | Varies with temperature | [9][10] |

| Crowsfoot Grass (Eleusine indica) | Couchgrass | 33.75 - 45 | Post-emergence | Effective | [5] |

DAT: Days After Treatment

Table 2: Turfgrass Tolerance to this compound Applications

| Turfgrass Species | This compound Rate (g a.i./ha) | Phytotoxicity Notes | Source(s) |

| Bermudagrass (Cynodon spp.) | 29 - 44 | Temporary, not significantly different from MSMA + metribuzin. | [1][4] |

| Zoysiagrass (Zoysia spp.) | 13 - 40 | Generally tolerant. | [7][9][11] |

| Hybrid Bluegrass | 88 | >26% injury at 5 WAT, recovered by 10 WAT. | [12] |

WAT: Weeks After Treatment

Table 3: Efficacy of this compound Tank-Mixtures

| Target Weed | Turfgrass Species | This compound Rate (g a.i./ha) | Tank-Mix Partner & Rate (g a.i./ha) | Efficacy (% Control) | Source(s) |

| Goosegrass (Eleusine indica) | Bermudagrass | 29 - 44 | Metribuzin @ 105 - 210 | >85% | [1][4] |

| Goosegrass (Eleusine indica) | Bermudagrass | 44 | Metribuzin @ 105 | >85% | [7] |

| Goosegrass (Eleusine indica) | Bermudagrass | Not specified | Nicosulfuron | Fair control (73% with nicosulfuron alone) | [2] |

| Broadleaf Weeds | Corn | Not specified | 2,4-D Amine | Increased from 78% to 93% | [3] |

Experimental Protocols

The following are generalized protocols for conducting research on this compound in turfgrass, based on methodologies from cited literature.

Experimental Design and Setup

-

Design: A randomized complete block design (RCBD) with three or four replications is typically used to account for field variability.

-

Plot Size: Individual plots should be of a sufficient size to allow for representative turfgrass and weed populations, for example, 1.5 by 3 meters.

-

Turfgrass Establishment: Experiments should be conducted on mature, well-established turfgrass stands with a uniform infestation of the target weed species.

-

Environmental Conditions: Record soil type, pH, organic matter content, and weather conditions (temperature, rainfall) throughout the study period.

Herbicide Application

-

Equipment: Use a CO₂-pressurized backpack sprayer calibrated to deliver a consistent spray volume (e.g., 200-400 L/ha). The sprayer should be equipped with flat-fan nozzles (e.g., 8002VS) to ensure uniform coverage.

-

Application Timing: For post-emergence control, apply this compound when target weeds are actively growing. Note the growth stage of the weeds at the time of application. For studies evaluating sequential applications, a common interval is 2 to 3 weeks.

-

Adjuvants: this compound is often applied with a non-ionic surfactant (NIS) at a concentration of 0.25% v/v to improve foliar uptake, unless the product formulation already includes a surfactant system.

-

Tank-Mixing: When evaluating tank-mixtures, a standard mixing order should be followed to ensure product compatibility. A common order is:

-

Fill the spray tank to 50-75% with water.

-

Add water-dispersible granules (WG) or wettable powders (WP).

-

Add suspension concentrates (SC) or flowables (F).

-

Add emulsifiable concentrates (EC).

-

Add water-soluble liquids (SL).

-

Add adjuvants.

-

Fill the remainder of the tank with water. Always conduct a jar test to confirm physical compatibility before mixing large quantities.

-

Data Collection and Evaluation

-

Weed Control: Visually assess weed control at specified intervals (e.g., 2, 4, 6, and 8 weeks after treatment) using a scale of 0% (no control) to 100% (complete control) relative to non-treated control plots.

-

Turfgrass Injury: Visually assess turfgrass phytotoxicity at the same intervals using a scale of 0% (no injury) to 100% (complete necrosis). Note any stunting, chlorosis, or discoloration.

-

Biomass Reduction: For more quantitative data, harvest above-ground weed biomass from a specified area within each plot (e.g., a 0.25 m² quadrat) at the end of the study. Dry the biomass to a constant weight and compare it to the biomass from non-treated plots.

-

Turfgrass Quality: Visually rate overall turfgrass quality on a scale of 1 to 9, where 1 is dead turf, 9 is ideal turf, and a rating below 6 or 7 is considered unacceptable.

Statistical Analysis

-

Analyze data using analysis of variance (ANOVA) appropriate for the experimental design (RCBD).

-

Use a mean separation test, such as Fisher's Protected LSD or Tukey's HSD at P ≤ 0.05, to determine significant differences between treatment means.

Experimental Workflow for this compound Efficacy Trial

Caption: A typical workflow for a field trial evaluating this compound efficacy in turfgrass.

References

- 1. Goosegrass (Eleusine indica) Control with this compound in Bermudagrass (Cynodon spp.) Turf | Weed Technology | Cambridge Core [cambridge.org]

- 2. bioone.org [bioone.org]

- 3. This compound Herbicide Effective Weed Control for Crops & Lawns [cnagrochem.com]

- 4. researchgate.net [researchgate.net]

- 5. apvma.gov.au [apvma.gov.au]

- 6. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 7. holocron.lib.auburn.edu [holocron.lib.auburn.edu]

- 8. researchtrend.net [researchtrend.net]

- 9. turf.caes.uga.edu [turf.caes.uga.edu]

- 10. researchgate.net [researchgate.net]

- 11. utia.tennessee.edu [utia.tennessee.edu]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

optimizing foramsulfuron application timing for maximum efficacy

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal application of foramsulfuron for maximum efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a selective, post-emergent herbicide belonging to the sulfonylurea chemical family.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] By blocking this pathway, this compound halts protein synthesis and cell division, leading to stunted growth and eventual death of susceptible plant species.

Q2: What is the optimal timing for this compound application?

A2: this compound is a post-emergent herbicide, meaning it is most effective when applied to weeds that are actively growing.[1] The ideal timing for application is when target weeds are young and in the early stages of development. For many annual weed species, this corresponds to the 2-4 true leaf stage.[2][3] Efficacy can be significantly reduced when applied to larger, more mature weeds.[3]

Q3: What environmental factors influence the efficacy of this compound?

A3: Several environmental factors can impact the performance of this compound:

-

Temperature: this compound is most effective when applied during warm, actively growing conditions. Efficacy may be reduced at cooler temperatures.[2]

-

Soil Moisture: High soil moisture can enhance the activity of this compound.[4]

-

Rainfall: It is recommended to have a rain-free period after application to allow for adequate absorption of the herbicide by the weed foliage. While specific rainfastness can vary by formulation, a period of at least 2-4 hours is generally advisable.

-

Sunlight: High light conditions can sometimes lead to a thicker leaf cuticle, which may slightly reduce the absorption of water-soluble herbicides like this compound.

Q4: Is the use of adjuvants necessary with this compound?

A4: Yes, the use of adjuvants is crucial for optimizing the efficacy of this compound. Adjuvants enhance the spray solution's properties, leading to better coverage, penetration, and absorption of the herbicide. Methylated seed oil (MSO) has been shown to provide the greatest enhancement of this compound activity, followed by crop oil concentrate (COC) and non-ionic surfactant (NIS). The addition of a nitrogen fertilizer, such as 28% urea ammonium nitrate (UAN) or ammonium sulfate (AMS), can further improve the control of certain weed species, particularly broadleaf weeds.

Q5: Can this compound be tank-mixed with other herbicides?

A5: Yes, this compound can be tank-mixed with other herbicides to broaden the spectrum of weed control.[2] However, it is essential to check the compatibility of the tank-mix partners to avoid antagonism, which can reduce the efficacy of one or both herbicides. Always perform a jar test to ensure physical compatibility before mixing in a spray tank.

Troubleshooting Guide

| Issue | Potential Cause(s) | Troubleshooting Steps |

| Poor Weed Control | 1. Incorrect Application Timing: Weeds were too large or not actively growing at the time of application. 2. Unfavorable Environmental Conditions: Application during cool, dry weather, or rainfall shortly after application. 3. Improper Adjuvant Selection: No adjuvant or an inappropriate adjuvant was used. 4. Herbicide Resistance: The target weed population may have developed resistance to ALS-inhibiting herbicides. 5. Incorrect Application Rate: The applied dose was too low for the target weed species or growth stage. | 1. Apply this compound to young, actively growing weeds (typically at the 2-4 leaf stage). 2. Apply during warm weather when soil moisture is adequate. Ensure a sufficient rain-free period after application. 3. Use a high-quality methylated seed oil (MSO) adjuvant, often in combination with a nitrogen source like UAN. 4. Consider rotating to a herbicide with a different mode of action or using a tank-mix with a different effective herbicide. 5. Consult the data tables below to ensure the appropriate rate is being used for the target weed and its size. |

| Crop Injury (Phytotoxicity) | 1. High Application Rate: The applied dose exceeded the tolerance of the crop. 2. Environmental Stress: The crop was under stress from factors like drought, extreme temperatures, or waterlogged soil at the time of application. 3. Contaminated Spray Equipment: Residues of other herbicides in the sprayer tank. 4. Incorrect Adjuvant Use: Certain adjuvants or tank-mix partners can increase crop sensitivity. | 1. Ensure accurate calibration of spray equipment to apply the correct dose. 2. Avoid applying this compound to crops that are under environmental stress. 3. Thoroughly clean spray equipment before use, following recommended cleanout procedures. 4. Review adjuvant and tank-mix partner labels for any warnings regarding crop phytotoxicity. |

| Inconsistent Results Across Experiments | 1. Variability in Weed Growth Stage: Inconsistent weed sizes between experimental units. 2. Environmental Differences: Variations in temperature, humidity, or soil moisture between experiments. 3. Inconsistent Application Technique: Differences in spray volume, pressure, or nozzle type. | 1. Standardize the weed growth stage for treatment across all replicates and experiments. 2. Record and report environmental conditions for each experiment to help explain variability. 3. Use a standardized application protocol with calibrated equipment for all treatments. |

Data Presentation

Table 1: Efficacy of this compound on Various Weed Species at Different Growth Stages.

| Weed Species | Growth Stage at Application | This compound Rate (g a.i./ha) | Weed Control (%) |

| Redroot Pigweed (Amaranthus retroflexus) | 2-4 true leaves | 20.3 | 95[2] |

| Green Foxtail (Setaria viridis) | 2-4 true leaves | 20.3 | 95[2] |

| Wild Mustard (Sinapis arvensis) | 2-4 true leaves | 20.3 | 95[2] |

| Black Nightshade (Solanum nigrum) | 2-4 true leaves | 20.3 | 95[2] |

| Velvetleaf (Abutilon theophrasti) | 2-4 true leaves | 20-50 | 95[2] |

| Common Lambsquarters (Chenopodium album) | 2-4 true leaves | 20-50 | 95[2] |

| Barnyardgrass (Echinochloa crus-galli) | 1-3 tillers | 20-50 | 95[2] |

| Pale Smartweed (Polygonum lapathifolium) | 2-4 true leaves | 60.8 | Effective[2] |

| Pale Smartweed (Polygonum lapathifolium) | > 4 true leaves | 60.8 | Ineffective[2] |

Table 2: Dose of this compound Required for 95% Control (ED₉₅) of Various Weed Species.

| Weed Species | ED₉₅ (g a.i./ha) |

| Redroot Pigweed (Amaranthus retroflexus) | 11.7 - 19.7[5] |

| Common Lambsquarters (Chenopodium album) | 20.7 - 52.6[5] |

| Barnyardgrass (Echinochloa crus-galli) | 15.4 - 48.1[5] |

| Pale Smartweed (Polygonum lapathifolium) | 28.6 - 43.1 (at 2-4 true leaves)[5] |

Experimental Protocols

Protocol 1: Greenhouse Dose-Response Bioassay for this compound Efficacy

1. Objective: To determine the dose of this compound required to achieve a specific level of control (e.g., ED₅₀ or ED₉₀) for a target weed species.

2. Materials:

-

This compound analytical standard or formulated product

-

Target weed seeds

-

Pots (e.g., 10 cm diameter) filled with a commercial potting mix

-

Greenhouse or controlled environment growth chamber

-

Calibrated laboratory spray chamber

-

Adjuvant (e.g., Methylated Seed Oil)

-

Deionized water

-

Balance, volumetric flasks, and pipettes

3. Methodology:

- Plant Preparation:

- Sow seeds of the target weed species in pots and allow them to grow to the desired stage (e.g., 2-4 true leaves).

- Thin seedlings to a uniform number per pot (e.g., 3-5 plants) several days before treatment.

- Water the plants as needed to ensure active growth.

- Herbicide Preparation:

- Prepare a stock solution of this compound in deionized water.

- Create a series of dilutions from the stock solution to achieve a range of doses. A typical dose range might include a non-treated control and 6-8 concentrations of this compound.

- Add the appropriate adjuvant to each spray solution at the recommended concentration.

- Herbicide Application:

- Arrange the pots in a completely randomized design within the spray chamber.

- Apply the herbicide solutions using a calibrated laboratory sprayer. Ensure uniform coverage of the plant foliage.

- Post-Application Care:

- Return the pots to the greenhouse or growth chamber.

- Maintain optimal growing conditions (temperature, light, and water).

- Data Collection:

- At a predetermined time after treatment (e.g., 14-21 days), visually assess weed control on a scale of 0% (no effect) to 100% (complete plant death).

- Alternatively, harvest the above-ground biomass of the plants in each pot, dry them in an oven, and record the dry weight.

- Data Analysis:

- Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the dose-response curve and calculate the ED₅₀ and ED₉₀ values.

Protocol 2: Field Trial for this compound Efficacy and Crop Phytotoxicity

1. Objective: To evaluate the efficacy of this compound on a target weed population and assess its safety on a specific crop under field conditions.

2. Materials:

-

This compound formulated product

-

Adjuvant(s)

-

Calibrated field plot sprayer

-

Plot stakes, measuring tapes, and flags

-

Data collection tools (e.g., notebooks, tablets)

3. Methodology:

- Site Selection and Plot Layout:

- Select a field with a uniform infestation of the target weed species and uniform soil type.

- Design the experiment using a randomized complete block design with at least 3-4 replications.

- Establish individual plots of a specified size (e.g., 3m x 10m).

- Treatments:

- Include a non-treated control, this compound at one or more rates, and a standard herbicide for comparison.

- Include treatments with different adjuvants if that is a variable being tested.

- Application:

- Apply the treatments at the optimal growth stage of the target weeds using a calibrated plot sprayer.

- Record all application details, including date, time, weather conditions, weed growth stage, and crop growth stage.

- Data Collection:

- Weed Control: Visually assess weed control at regular intervals (e.g., 7, 14, 28, and 56 days after treatment) using a 0-100% scale.

- Crop Phytotoxicity: Visually assess crop injury at the same intervals, noting any stunting, chlorosis, or malformation.